3-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted with a methyl group at position 2 and a phenyl ring at position 2. The phenyl ring is further linked to a 3-fluorobenzenesulfonamide group via a direct bond. The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore known for interactions with enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases .
Properties
IUPAC Name |
3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-11-9-16(10-12-17)24-29(27,28)18-6-4-5-15(22)13-18/h2-13,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGHLYLRTZZASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
3-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. These interactions can disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone-Based Sulfonamides
Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (1f)
- Structure: Incorporates an ethenyl bridge between the quinazolinone and sulfonamide-phenyl group, with an ester substituent on the phenyl ring.
- Activity : Demonstrated COX-2 inhibition (20 μM concentration) but was less potent than celecoxib. The ethenyl linker may introduce conformational flexibility, while the ester group could reduce bioavailability due to hydrolysis .
N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Structure : Features a sulfanyl acetamide (-S-CH₂-CONH-) linker instead of a direct sulfonamide-phenyl bond.
- Activity: Not explicitly reported, but the sulfanyl group may alter electronic properties compared to sulfonamide, affecting binding kinetics .
Fluorinated Sulfonamides with Heterocyclic Cores
3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
- Structure : Combines a pyridazine heterocycle with a fluorobenzenesulfonamide group.
- Activity: Unreported, but the pyridazine core may target kinases or receptors distinct from quinazolinones .
IZ5 (Sigma 1 Receptor Ligand)
- Structure: Contains a fluorobenzenesulfonamide group attached to an isothiazolidinone core.
- Activity: High GOLD score (69.07) for tyrosine phosphatase 1B inhibition, indicating strong binding affinity. The isothiazolidinone core provides rigidity, contrasting with the flexible quinazolinone .
Quinazolinone Derivatives with Non-Sulfonamide Moieties
3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)
Structural and Functional Analysis Table
Research Findings and Implications
- Sulfonamide vs. Benzamide : Sulfonamide-containing compounds (e.g., 1f, IZ5) show broader enzyme inhibition (COX-2, phosphatases) compared to benzamide derivatives (e.g., 4d), which are more cytotoxic. The sulfonamide’s hydrogen-bonding capacity (-SO₂NH₂) may enhance target engagement .
- Fluorine Substitution : The 3-fluoro group in the target compound likely improves metabolic stability and lipophilicity, as seen in IZ5’s high GOLD score .
- Quinazolinone Core: This scaffold balances rigidity and flexibility, enabling interactions with diverse targets (e.g., COX-2, EGFR). Removal of the ethenyl bridge (as in 1f) may optimize binding .
Biological Activity
3-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group and a quinazolinone moiety. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O2S |
| Molecular Weight | 421.48 g/mol |
| CAS Number | 136056597 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets in pathogens. Research indicates that this compound can inhibit certain enzymes involved in bacterial quorum sensing, which is crucial for bacterial communication and virulence. By disrupting these pathways, the compound may reduce the pathogenicity of various bacteria, including Pseudomonas aeruginosa .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone have shown effectiveness against a range of Gram-positive and Gram-negative bacteria . The inhibition of bacterial growth was assessed using standard methods such as the disk diffusion assay and minimum inhibitory concentration (MIC) determination.
Anticancer Properties
Recent investigations have explored the potential anticancer effects of this compound. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways and inhibiting cell proliferation . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
Case Studies
- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) evaluated several quinazolinone derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to this compound exhibited MIC values as low as 15 µg/mL against E. coli .
- Cancer Cell Line Studies : In another study, researchers tested the effects of various quinazolinone derivatives on human breast cancer cell lines (MCF7). The results indicated that treatment with these compounds led to a significant reduction in cell viability, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
